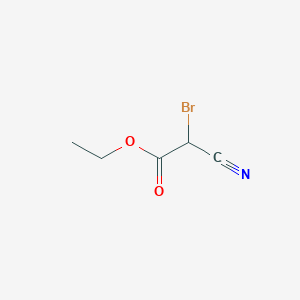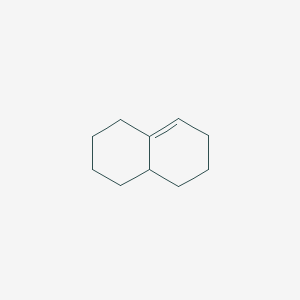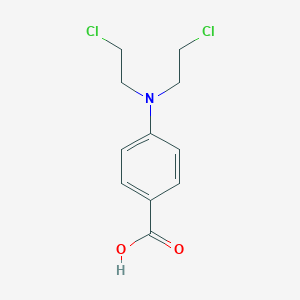
Benzoic acid nitrogen mustard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid nitrogen mustard is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of nitrogen mustard, which is a type of alkylating agent that has been used in cancer chemotherapy. Benzoic acid nitrogen mustard is synthesized by reacting nitrogen mustard with benzoic acid, resulting in a compound that has both alkylating and carboxylic acid properties.
Applications De Recherche Scientifique
Benzoic acid nitrogen mustard has been widely used in scientific research as a tool for studying DNA damage and repair mechanisms. It is a potent alkylating agent that can covalently modify DNA, leading to single-strand and double-strand breaks. This property has been used to study the role of DNA damage in cancer development and to develop new cancer therapies. Benzoic acid nitrogen mustard has also been used to study the mechanism of action of other alkylating agents and to develop new methods for detecting DNA damage.
Mécanisme D'action
Benzoic acid nitrogen mustard is an alkylating agent that covalently modifies DNA by forming adducts with the nitrogen atoms of guanine and adenine bases. This modification leads to the formation of cross-links between DNA strands, which can result in single-strand and double-strand breaks. The DNA damage caused by benzoic acid nitrogen mustard can activate DNA repair pathways, leading to cell death or survival depending on the extent of the damage.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of benzoic acid nitrogen mustard depend on the dose and duration of exposure. At low doses, it can induce DNA damage and activate DNA repair pathways, leading to cell survival. At high doses, it can cause extensive DNA damage and cell death. The compound has also been shown to induce oxidative stress and inflammation, which can contribute to its cytotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Benzoic acid nitrogen mustard has several advantages for lab experiments. It is a potent alkylating agent that can induce DNA damage at low concentrations, making it a useful tool for studying DNA damage and repair mechanisms. It is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, the compound has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain assays. It can also induce nonspecific DNA damage, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on benzoic acid nitrogen mustard. One direction is to develop new methods for detecting DNA damage induced by the compound. Another direction is to study the role of benzoic acid nitrogen mustard in cancer development and to develop new cancer therapies based on its mechanism of action. Additionally, the compound could be used to study the role of DNA damage in aging and neurodegenerative diseases. Finally, more research is needed to understand the biochemical and physiological effects of benzoic acid nitrogen mustard and to develop new methods for minimizing its toxicity.
Méthodes De Synthèse
Benzoic acid nitrogen mustard is synthesized by reacting nitrogen mustard with benzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of benzoic acid nitrogen mustard, which is a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
1141-37-3 |
|---|---|
Nom du produit |
Benzoic acid nitrogen mustard |
Formule moléculaire |
C11H13Cl2NO2 |
Poids moléculaire |
262.13 g/mol |
Nom IUPAC |
4-[bis(2-chloroethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13Cl2NO2/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16/h1-4H,5-8H2,(H,15,16) |
Clé InChI |
PCLQMXVMRDPVKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)N(CCCl)CCCl |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N(CCCl)CCCl |
Autres numéros CAS |
1141-37-3 |
Synonymes |
4-N-bis(2-chloroethyl)aminobenzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



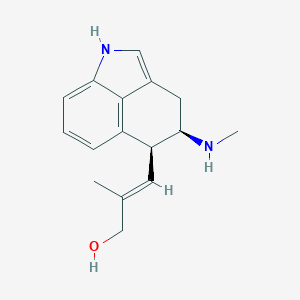
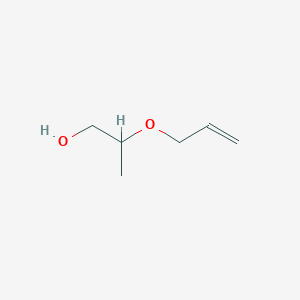
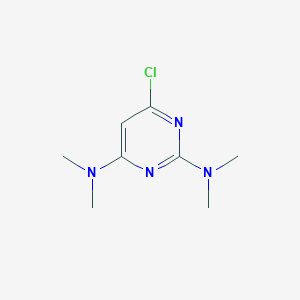
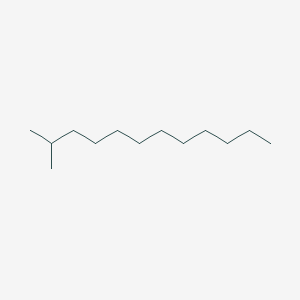


![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)
